ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate is a bioactive chemical.
Scientific Research Applications
Mild Pd-catalyzed N-arylation of Methanesulfonamide and Related Nucleophiles
- Application: This study reports on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic impurities arising from the reaction of aniline with methanesulfonyl chloride. This method is applied in the synthesis of dofetilide (Rosen et al., 2011).
Charge Transport and Dielectric Relaxation Processes in Aniline-based Oligomers
- Application: This research synthesized aniline-based oligomers using p-benzoquinone and methanesulfonic acid, focusing on their electrical properties. The conductivity measurements and broadband dielectric spectroscopy reveal insights into the electrical characteristics of these oligomers (Mrlík et al., 2014).
Oxidation of Aniline and Its Impact on Conducting Polymer, Polyaniline
- Application: Investigating the reaction between aniline and p-benzoquinone in methanesulfonic acid solutions, this study contributes to understanding the preparation of the conducting polymer, polyaniline. The research excludes the formation of polyaniline in this reaction, focusing instead on the molecular structure and conductivity of the resulting products (Stejskal et al., 2014).
Effect of Ortho-Substituents on Methanesulfonic Acid Derivative of Substituted Aniline
- Application: This study explores the formation and hydrolysis rates of methanesulfonic acid derivatives of various anilines. It offers insights into the intermediate structure of reversible MSD reactions, contributing to chemical synthesis and understanding of reaction dynamics (Kurono et al., 1975).
Properties
CAS No. |
101865-16-1 |
---|---|
Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methanesulfonic acid;4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C17H21NO.CH4O3S/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15;1-5(2,3)4/h1,3-4,7-8,10-13H,2,5-6,9,14,18H2;1H3,(H,2,3,4) |
InChI Key |
IOZMTNGOEBYEPS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+] |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, p-(5-phenylpentyloxy)-, methanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.